

Application Note: Disialyllactose as a Standard for Glycan Analysis

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Compound of Interest

Compound Name: *Disialyllactose*

Cat. No.: *B1599941*

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Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a wide array of biological processes, including cell adhesion, molecular recognition, and signal transduction. Sialylated glycans, which terminate with sialic acid residues, are of particular interest in biomedical research and drug development due to their roles in cancer progression, immune modulation, and viral infectivity. Accurate quantification and characterization of these complex structures are therefore paramount.

Disialyllactose, an oligosaccharide containing two sialic acid residues, serves as an essential reference standard in glycan analysis. Its well-defined structure and charge make it an ideal candidate for the calibration and validation of various analytical techniques employed for the characterization of sialylated glycoconjugates. This application note provides detailed protocols for the use of **disialyllactose** as a standard in High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with quantitative performance data.

Data Presentation

The use of **disialyllactose** as a standard enables the accurate quantification of sialylated glycans in complex biological matrices. The following tables summarize the performance

characteristics of analytical methods employing **disialyllactose** and other related sialylated oligosaccharide standards.

Table 1: Quantitative Performance Data for Sialylated Oligosaccharides by LC-MS/MS

Parameter	3'-Sialyllactose	6'-Sialyllactose	Disialyllactose
Limit of Detection (LOD) (µg/mL)	0.0018 - 0.0030	0.0018 - 0.0030	Not Specified
Limit of Quantitation (LOQ) (µg/mL)	0.0054 - 0.0063	0.0054 - 0.0063	Not Specified
Recovery (%)	>90.5	>90.5	90 - 103
Repeatability (RSD %)	Not Specified	Not Specified	1 - 17

Data compiled from studies on various mammalian milk samples.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Linearity of HPAEC-PAD for Carbohydrate Analysis

Carbohydrate Class	Concentration Range (µM)	Correlation Coefficient (r)
Monosaccharides	0.01 - 50	>0.999
Disaccharides	0.01 - 50	>0.998
Oligosaccharides	Not Specified	>0.99

Demonstrates the excellent linearity of the HPAEC-PAD method over a wide concentration range for various sugars, which is applicable to the quantification of **disialyllactose**.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Preparation of Disialyllactose Standard Solution

Objective: To prepare a stock and working standard solutions of **disialyllactose** for calibration.

Materials:

- **Disialyllactose** (high purity)
- Deionized water (18.2 MΩ·cm)
- Vortex mixer
- Calibrated analytical balance
- Volumetric flasks (Class A)
- Micropipettes

Protocol:

- Stock Solution (e.g., 1 mg/mL):
 1. Accurately weigh approximately 10 mg of **disialyllactose** standard into a clean weighing boat.
 2. Transfer the weighed standard into a 10 mL volumetric flask.
 3. Add approximately 5 mL of deionized water to the flask.
 4. Vortex gently until the standard is completely dissolved.
 5. Bring the volume up to the 10 mL mark with deionized water.
 6. Cap the flask and invert several times to ensure homogeneity.
- Working Solutions:
 1. Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water.
 2. For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with deionized water.
 3. Prepare a calibration curve by creating a series of dilutions from the working stock solution covering the expected concentration range of the samples.

Analysis of Sialylated Oligosaccharides by HPAEC-PAD

Objective: To quantify **disialyllactose** and other sialylated oligosaccharides in a sample matrix.

Materials:

- HPAEC-PAD system (e.g., Dionex ICS-5000+)
- Anion-exchange column (e.g., CarboPac PA200)
- Sodium hydroxide (NaOH), 50% w/w
- Sodium acetate (NaOAc), anhydrous
- Deionized water
- Sample containing sialylated oligosaccharides (e.g., milk, cell culture supernatant)

Protocol:

- Sample Preparation (from milk):
 1. Centrifuge the milk sample to separate the lipid layer.
 2. Precipitate proteins by adding a solvent such as ethanol or by using a filtration device.
 3. Centrifuge to pellet the precipitated proteins.
 4. The supernatant containing the oligosaccharides can be further purified using solid-phase extraction (SPE) with a graphitized carbon cartridge to remove interfering substances.
- Chromatographic Conditions:
 - Column: Dionex CarboPac PA200 (or equivalent)
 - Mobile Phase A: 100 mM NaOH
 - Mobile Phase B: 1 M NaOAc in 100 mM NaOH

- Gradient: A shallow gradient of sodium acetate is typically used to elute oligosaccharides based on their degree of sialylation. For example, a linear gradient from 0 to 250 mM NaOAc over 40 minutes.
- Flow Rate: 0.5 mL/min
- Column Temperature: 30 °C
- Injection Volume: 25 µL
- PAD Detection:
 - Use a gold working electrode and a suitable waveform for carbohydrate detection. A standard quadruple-potential waveform is commonly employed.
- Analysis:
 1. Inject the prepared **disialyllactose** standards to generate a calibration curve.
 2. Inject the prepared samples.
 3. Integrate the peak area corresponding to **disialyllactose** in both standards and samples.
 4. Quantify the amount of **disialyllactose** in the samples by comparing their peak areas to the calibration curve.

Analysis of Disialyllactose by LC-MS/MS

Objective: To provide high-sensitivity and high-specificity quantification of **disialyllactose**.

Materials:

- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
- Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide)
- Acetonitrile (ACN), LC-MS grade
- Ammonium formate, LC-MS grade

- Formic acid, LC-MS grade
- Deionized water, LC-MS grade

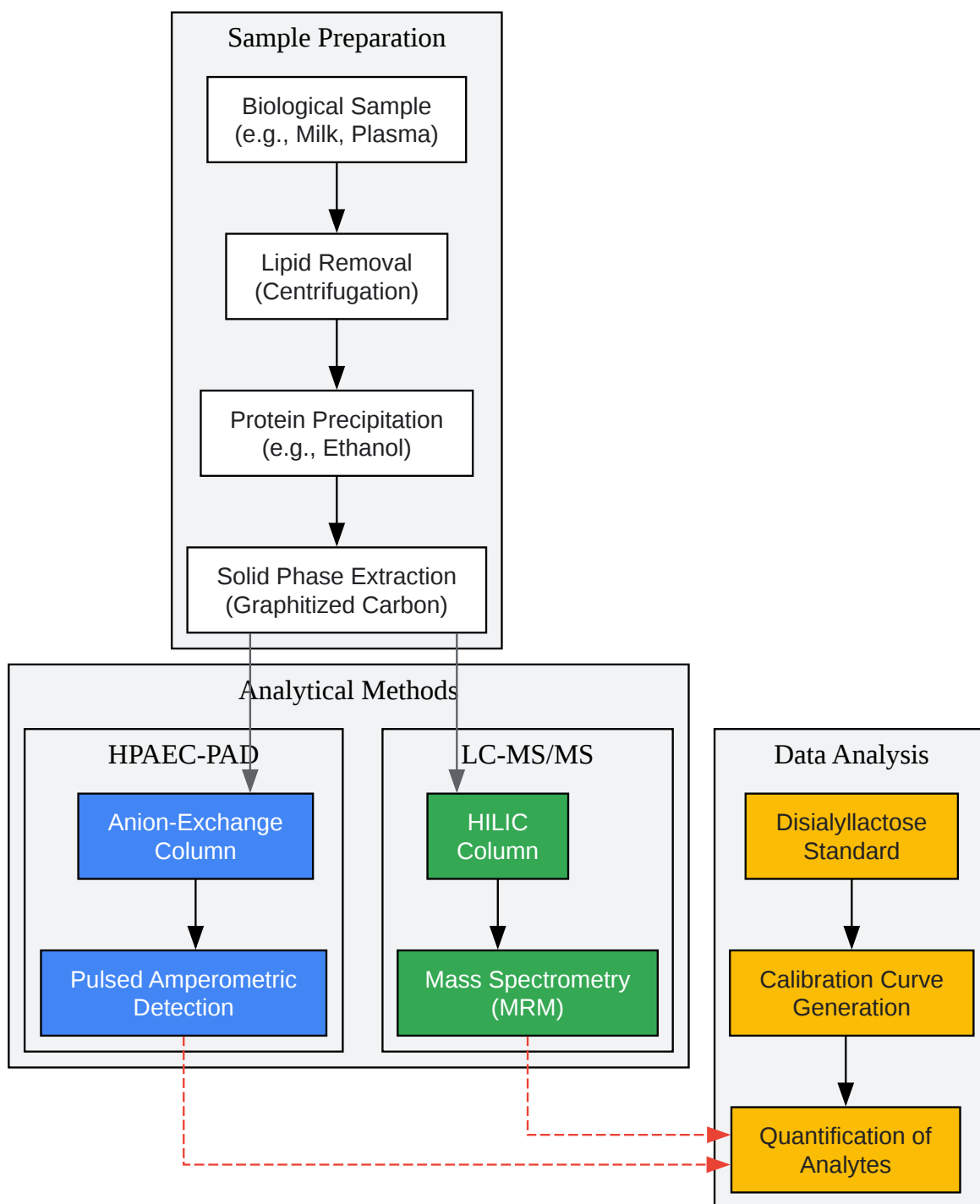
Protocol:

- Sample Preparation:
 1. Follow the same sample preparation steps as for HPAEC-PAD to remove lipids and proteins.
 2. Ensure the final sample is in a solvent compatible with the initial HILIC mobile phase conditions (high acetonitrile content).
- Liquid Chromatography Conditions:
 - Column: Waters ACQUITY UPLC BEH Amide column (or equivalent)
 - Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A gradient from high organic to high aqueous mobile phase. For example, start at 80% B, hold for 2 minutes, then a linear gradient to 40% B over 10 minutes.
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40 °C
 - Injection Volume: 5 µL
- Mass Spectrometry Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **disialyllactose**. The exact m/z values will depend on the adduct ion being monitored (e.g., $[M-H]^-$ or $[M-2H]^{2-}$).

- Optimize cone voltage and collision energy for the specific transitions of **disialyllactose**.
- Analysis:
 1. Inject the **disialyllactose** standards to create a calibration curve based on the peak area of the specific MRM transition.
 2. Inject the prepared samples.
 3. Quantify **disialyllactose** in the samples using the calibration curve.

Visualizations

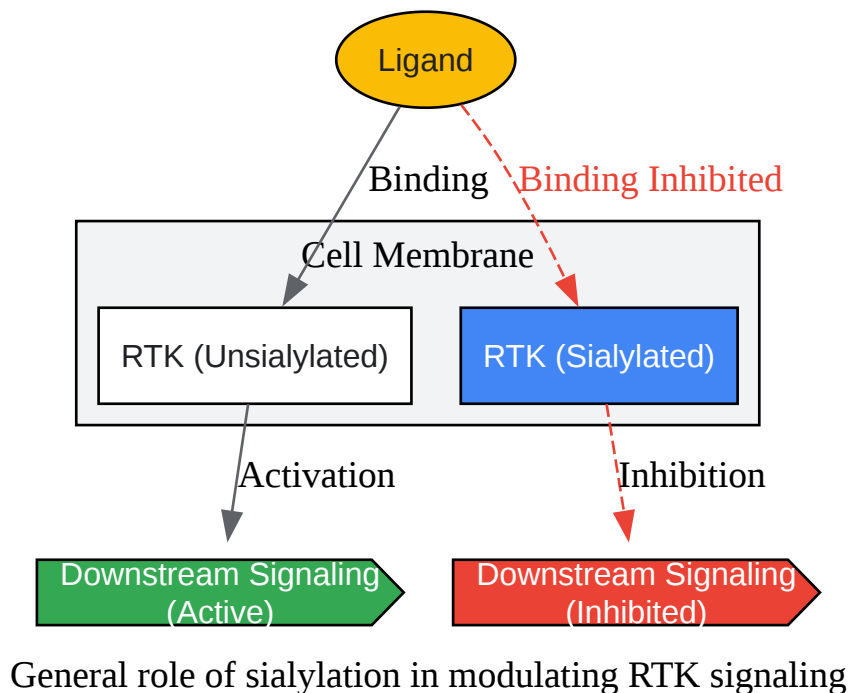
Experimental Workflow



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Caption: Experimental workflow for the analysis of **disialyllactose**.

Sialylation in Receptor Tyrosine Kinase (RTK) Signaling



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Caption: Role of sialylation in modulating RTK signaling.

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